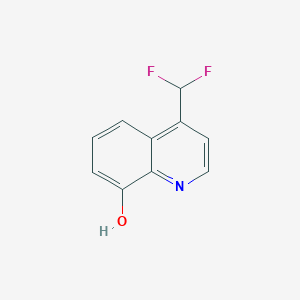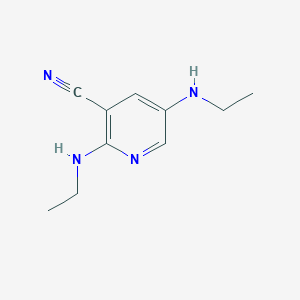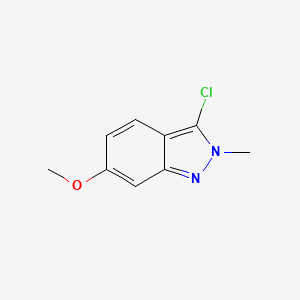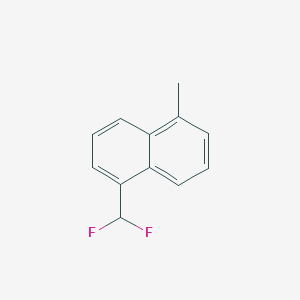
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid is a boronic acid derivative of the 1,8-naphthyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and naphthyridine moieties in its structure allows for unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The naphthyridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydro derivatives of the naphthyridine core.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Mechanism of Action
The mechanism of action of (7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites in proteins, such as the active site serine residues in enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound, which lacks the boronic acid group.
Gemifloxacin: A fluoroquinolone antibiotic that contains a 1,8-naphthyridine core.
Boronic Acids: Compounds that contain the boronic acid group but lack the naphthyridine core.
Uniqueness
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the combination of the boronic acid and naphthyridine moieties
Properties
Molecular Formula |
C8H7BN2O3 |
|---|---|
Molecular Weight |
189.97 g/mol |
IUPAC Name |
(7-oxo-8H-1,8-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h1-4,13-14H,(H,10,11,12) |
InChI Key |
UONUPAGJHBYFSV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(NC(=O)C=C2)N=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


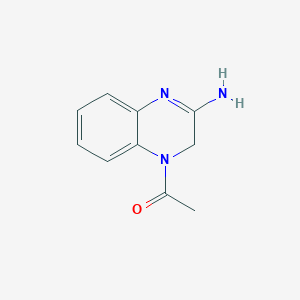
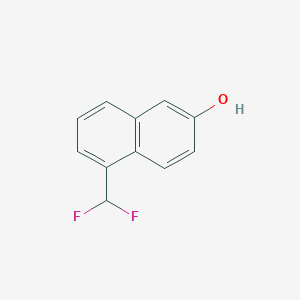

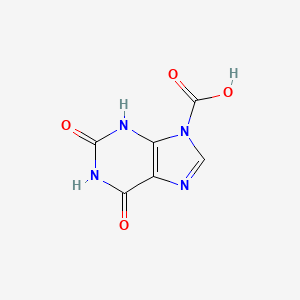
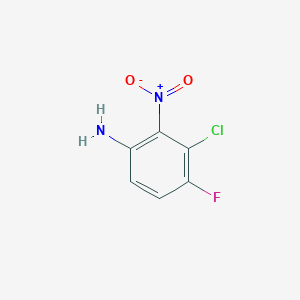
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
